molecular formula C24H25N3O2 B2675066 2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358377-39-5

2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2675066
CAS No.: 1358377-39-5
M. Wt: 387.483
InChI Key: FYENKPDOBHNAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Heterocyclic Scaffolds in Kinase Inhibitor Design

Heterocyclic compounds dominate kinase inhibitor development due to their ability to mimic purine motifs and engage in hydrogen bonding with conserved kinase domains. Pyrazolo[1,5-a]pyrazines, in particular, offer distinct advantages over related scaffolds such as quinazolines or pyrimidines. Their planar structure allows for π-π stacking interactions with aromatic residues in kinase active sites, while the nitrogen-rich skeleton enables hydrogen bond formation with key catalytic residues like the hinge region glutamate. Comparative studies highlight their superior pharmacokinetic profiles relative to larger polycyclic systems, as reduced molecular weight improves solubility and bioavailability.

Table 1: Key Heterocyclic Scaffolds in Kinase Inhibitor Development

Scaffold Target Kinases Binding Mode Selectivity Profile
Pyrazolo[1,5-a]pyrazine EGFR, B-Raf, MEK ATP-competitive Moderate to high
Quinazoline EGFR, HER2 Covalent binding High
Pyrimidine CDK, JAK Allosteric Variable
Indole Aurora kinases Substrate-competitive Low

The 2-(2-butoxyphenyl)-5-(3-methylbenzyl) substitution pattern in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exemplifies strategic scaffold optimization. The butoxyphenyl group at position 2 enhances hydrophobic interactions with kinase pockets, while the 3-methylbenzyl moiety at position 5 contributes to π-cation interactions with lysine residues near the ATP-binding site. This dual substitution strategy balances steric bulk and electronic effects, improving target engagement compared to earlier monofunctionalized analogs.

Structural Evolution of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

The synthetic evolution of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has progressed through three generations of design:

  • First-generation analogs : Characterized by simple aryl substitutions at position 2, these compounds demonstrated moderate EGFR inhibition but suffered from poor metabolic stability. The unsubstituted pyrazinone core showed rapid hepatic clearance due to phase I oxidation.

  • Second-generation hybrids : Introduction of alkoxy groups (e.g., butoxy) at position 2 and benzyl derivatives at position 5 markedly improved kinase binding affinity. Microwave-assisted synthesis enabled efficient coupling of 2-bromoethyl intermediates with secondary amines, achieving yields >80% under optimized conditions. The 3-methylbenzyl group emerged as a critical substituent, reducing off-target effects on cytochrome P450 enzymes while maintaining submicromolar IC50 values against B-RafV600E mutants.

  • Third-generation dual inhibitors : Contemporary designs incorporate fluorinated benzyl groups and ethylene glycol spacers to enhance blood-brain barrier penetration. Palladium-catalyzed cross-coupling reactions have enabled precise installation of these groups, with Suzuki-Miyaura reactions achieving >90% efficiency for introducing 2-butoxyphenyl motifs.

Table 2: Synthetic Methodologies for Key Substituents

Position Substituent Reaction Type Yield (%) Key Reagents
2 2-Butoxyphenyl Suzuki coupling 92 Pd(PPh3)4, K2CO3
5 3-Methylbenzyl Reductive amination 85 NaBH3CN, AcOH
7 Morpholine Nucleophilic substitution 94 K2CO3, DMF

Recent crystallographic studies reveal that the 5-(3-methylbenzyl) group induces a conformational shift in the kinase activation loop, stabilizing the DFG-out conformation in B-Raf. This allosteric effect combined with ATP-competitive binding at the hinge region creates a dual inhibitory mechanism, potentially overcoming resistance mutations observed with first-line therapies. Continued exploration of substituent electronics through Hammett analysis has identified linear free-energy relationships between para-substituted benzyl groups and inhibitory potency, guiding rational design of next-generation analogs.

Properties

IUPAC Name

2-(2-butoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-3-4-14-29-23-11-6-5-10-20(23)21-16-22-24(28)26(12-13-27(22)25-21)17-19-9-7-8-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYENKPDOBHNAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the butoxyphenyl and methylbenzyl groups can be performed via nucleophilic substitution reactions. For instance, the pyrazolo[1,5-a]pyrazine intermediate can be reacted with butyl bromide and 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Research indicates that compounds within the pyrazolo[1,5-a]pyrazin family exhibit various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell growth in specific cancer cell lines. For example, derivatives have shown significant inhibitory effects on A549 lung cancer cells, inducing G1-phase arrest or apoptosis.
  • Anti-inflammatory Effects : The compound's structure allows for potential modulation of inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
  • Enzyme Inhibition : It is hypothesized that the compound interacts with biological targets such as enzymes or receptors, potentially modulating their activity. This interaction could lead to various therapeutic effects against diseases like cancer and inflammation.

Case Studies

Several studies have documented the pharmacological effects of pyrazolo[1,5-a]pyrazin derivatives:

  • Antitumor Activity :
    • A study demonstrated that pyrazolo[1,5-a]pyrazin derivatives inhibited thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. This inhibition was associated with reduced tumor proliferation in vitro .
    • The structural modifications in similar compounds were shown to enhance their anticancer activity through QSAR (Quantitative Structure-Activity Relationship) modeling, indicating that specific substituents significantly impact biological efficacy .
  • Inflammation Modulation :
    • Research has indicated that derivatives can inhibit pro-inflammatory cytokine production, suggesting their potential use in treating inflammatory diseases. The mechanism likely involves the modulation of signaling pathways associated with inflammation .

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, if it acts as an enzyme inhibitor, it could block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : The butoxyphenyl group enhances solubility compared to smaller alkoxy groups (e.g., methoxy) but may reduce metabolic stability due to increased steric bulk .
  • Position 5 : Substitution with halogenated benzyl groups (e.g., 3-fluorobenzyl in ) improves target binding affinity in some kinase inhibition assays, while 3-methylbenzyl balances lipophilicity and metabolic resistance .

Anticancer Activity

  • Target Compound : In a study by Zheng et al. (2011), pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with 3-methylbenzyl substituents exhibited IC₅₀ values of 8.2–12.4 μM against A549 and H322 lung cancer cells, likely due to inhibition of PI3K/AKT signaling .
  • Fluorinated Analogues: The 3-fluorobenzyl derivative () showed enhanced cytotoxicity (IC₅₀ = 5.7 μM in A549 cells) but higher toxicity in normal cell lines, indicating reduced selectivity .
  • Chlorinated Analogues : The 4-chlorobenzyl variant () demonstrated moderate activity (IC₅₀ = 18.3 μM), suggesting that electron-withdrawing groups at position 5 may reduce efficacy in this scaffold .

Antiviral Potential

  • Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones: highlights that dihydro derivatives of this scaffold act as prodrugs for cysteine protease inhibitors, with equilibrium favoring the bioactive β-amidomethyl vinyl sulfone form. The target compound’s non-dihydro structure may lack this prodrug advantage but could offer direct covalent binding .

Biological Activity

The compound 2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin-4(5H)-one family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other relevant pharmacological effects.

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with various amines. Characterization methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H^1H NMR), mass spectrometry, and X-ray diffraction are commonly employed to confirm the structure of these compounds .

Anticancer Activity

Preliminary biological evaluations have shown that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and H322 (non-small cell lung cancer). The activity is often dose-dependent and time-dependent, indicating that higher concentrations and prolonged exposure enhance the anticancer effects .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneA549TBDInduction of autophagy
5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneA5490.42Modulation of cell cycle

Note: TBD = To Be Determined; IC50 values indicate the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrazole ring significantly influence biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced potency against cancer cells. For instance, a derivative with a 4-chlorophenyl group showed increased efficacy compared to others lacking this substitution .

Case Studies

A notable study evaluated a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their anticancer properties. Among them, compound 3o demonstrated the most potent inhibitory effect on A549 cell growth through mechanisms involving autophagy modulation and potential apoptosis induction. This compound was also assessed for its selectivity towards cancer cells versus normal cells, showing promising results in minimizing cytotoxicity to healthy tissues while effectively targeting tumor cells .

Pharmacological Properties Beyond Anticancer Activity

Recent investigations have also explored other pharmacological activities associated with pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These include:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain compounds exhibit inhibition of nitric oxide production in inflammatory models.

Q & A

Q. Table 1: Representative Reaction Conditions

StepConditionsYieldReference
Aldehyde condensationSolvent-free, 100°C, 6 hours68%
CyclizationEthanol reflux, 5 hours70%

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves dihedral angles (e.g., 16.05° between pyrazole and benzene rings) and confirms triclinic crystal systems (space group P1, R factor <0.05) .
  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) identifies substituent environments (e.g., butoxyphenyl protons at δ 1.2–1.6 ppm). ¹³C NMR confirms carbonyl resonance at ~165 ppm .
  • FTIR spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680 cm⁻¹) .

Advanced: How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies often arise from force field limitations or dynamic binding effects. Strategies include:

  • Multi-conformational docking : Use Autodock Vina with ensemble protein structures to account for flexibility .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding mode stability and solvation effects.
  • Experimental validation : Re-test activity under varied assay conditions (e.g., ATP concentrations for kinase targets) .

Q. Example Workflow :

Perform docking with 10 protein conformations.

Compare top poses with MD-derived binding free energies (MM-PBSA).

Reconcile outliers via SPR (surface plasmon resonance) for kinetic validation.

Advanced: What methodologies support structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:
SAR analysis requires systematic substitution and activity profiling:

  • Electron-withdrawing groups : Introduce Cl or CF3 at position 2 to enhance KDR kinase inhibition (IC50 < 100 nM) .
  • Multivariate analysis : Correlate Hammett σ values with enzymatic IC50 to quantify electronic effects.
  • Crystallographic mapping : Overlay SC-XRD structures with kinase active sites (e.g., PDB 1T46) to identify steric clashes .

Q. Table 2: SAR Trends for Pyrazolo Derivatives

Substituent (Position)Activity (IC50, nM)Reference
2-Cl85 ± 12
2-CF367 ± 9

Advanced: How can in vitro-in vivo stability discrepancies be addressed?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1–10 and 40–60°C for 72 hours. Monitor hydrolytic degradation via LC-MS (e.g., ester cleavage at pH 10) .
  • Prodrug design : Acetylate hydroxyl groups to improve metabolic stability.
  • Plasma protein binding : Use equilibrium dialysis to assess % binding (>90% suggests limited free fraction) .

Basic: What purity standards are essential for biological assays?

Methodological Answer:

  • Purity threshold : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Detection : Triple detection (UV at 254 nm, ELSD, MS) ensures homogeneity.
  • Metal traces : ICP-MS confirms residual catalysts (e.g., Pd < 10 ppm) .

Advanced: What computational tools predict bioavailability and ADME properties?

Methodological Answer:

  • Lipinski/VEBER rules : Assess MW (<500), logP (<5), H-bond donors/acceptors. All synthesized pyrazolo derivatives comply .
  • PAMPA assay : Predicts intestinal permeability (e.g., Pe > 1.0 × 10⁻⁶ cm/s).
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Basic: How are weak intermolecular interactions in crystal packing analyzed?

Methodological Answer:
SC-XRD reveals stabilizing interactions:

  • C–H⋯O bonds : Distance ~2.8 Å stabilizes pyrazole-heterocycle packing .
  • π-π stacking : Interplanar distances <4.0 Å between aromatic rings.
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯H = 65%, O⋯H = 15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.